N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)12-6-7-19-9-12)8-13-10-20-15-5-3-2-4-14(13)15/h2-7,9-11H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVTYAVYXABBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Alkylation: The benzothiophene is then alkylated using 1-bromo-2-propanol under basic conditions to introduce the propan-2-yl chain.
Amidation: Finally, the alkylated benzothiophene is reacted with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiophene and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzothiophene and thiophene derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Thiophene-3-Carboxamide Derivatives
- 2-(4-Acetylphenyl)-N-(2-[1-benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)thiophene-3-carboxamide (80md) :
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) :
Benzamide Analogues ()
- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide: Structure: Replaces thiophene with benzamide and introduces methoxy groups.
Schiff Base Derivatives ()
- 1-(1-Benzothiophen-3-yl)-N-(4-methylphenyl)methanimine: Structure: Schiff base derived from 1-benzothiophene-3-carbaldehyde. Properties: Exhibits antimicrobial activity (MIC values: 25–50 µg/mL against E. coli and S.
Physical and Spectroscopic Properties
Functional Comparisons
- Biological Activity : While the target compound’s bioactivity is unspecified, structurally related Schiff bases exhibit antimicrobial properties, suggesting avenues for further testing .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene ring linked to a propan-2-yl group and a thiophene-3-carboxamide moiety. This unique configuration contributes to its distinct chemical properties, enhancing its reactivity and solubility, which are crucial for biological interactions.
This compound primarily targets the 5-HT1A serotonin receptor . This receptor is implicated in various physiological processes, including mood regulation, anxiety, and cognition. The compound's interaction with this receptor modulates serotonin pathways, suggesting potential applications in treating psychiatric disorders .
Biochemical Pathways
The binding affinity of the compound to the 5-HT1A receptor affects serotonin signaling, which can lead to various pharmacological effects, including:
- Anxiolytic Effects: Modulation of anxiety-related behaviors.
- Antidepressant Activity: Potential for mood enhancement.
- Cognitive Function Improvement: Influence on learning and memory processes.
Biological Activities
Research has shown that derivatives of benzothiophene, including this compound, exhibit a wide range of biological activities:
Anticancer Activity
In a study evaluating the anticancer properties of benzothiophene derivatives, this compound demonstrated significant cytotoxicity against colorectal cancer (Caco-2) cells. The compound reduced cell viability by approximately 39.8% compared to untreated controls . This suggests that the compound may target specific molecular pathways involved in cancer cell survival.
Antimicrobial Activity
Another study highlighted the antimicrobial efficacy of compounds derived from benzothiophene structures. The tested derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
